2-(4-Aminopiperidin-1-yl)-N-cycloheptylacetamide dihydrochloride
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Overview
Description
The compound “2-(4-aminopiperidin-1-yl)-N,N-diethylacetamide dihydrochloride” is a powder with a molecular weight of 286.24 . Another related compound, “2-(4-aminopiperidin-1-yl)benzoic acid dihydrochloride”, has a molecular weight of 293.19 .
Synthesis Analysis
While specific synthesis information for “2-(4-Aminopiperidin-1-yl)-N-cycloheptylacetamide dihydrochloride” was not found, a related compound, “N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethyl)amino]benzamides”, was synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The InChI code for “2-(4-aminopiperidin-1-yl)-N,N-diethylacetamide dihydrochloride” is 1S/C11H23N3O.2ClH/c1-3-14(4-2)11(15)9-13-7-5-10(12)6-8-13;;/h10H,3-9,12H2,1-2H3;21H . For “2-(4-aminopiperidin-1-yl)benzoic acid dihydrochloride”, the InChI code is 1S/C12H16N2O2.2ClH/c13-9-5-7-14(8-6-9)11-4-2-1-3-10(11)12(15)16;;/h1-4,9H,5-8,13H2,(H,15,16);21H .Physical and Chemical Properties Analysis
“2-(4-aminopiperidin-1-yl)-N,N-diethylacetamide dihydrochloride” is a powder stored at room temperature . The related compound “2-(4-aminopiperidin-1-yl)benzoic acid dihydrochloride” also shares similar physical properties .Scientific Research Applications
Asymmetric Synthesis and Biological Activity
The asymmetric synthesis of 3-amino-delta-lactams and their application in creating biologically active molecules is a significant area of research. For instance, 3-aminopiperidine derivatives, which can be synthesized from 3-amino-delta-lactams, are key structural elements in alogliptin for diabetes treatment and CP-690550, a Janus kinase 3 (JAK3) inhibitor with potent immunosuppressive effects (Jiang, Qing, & Gong, 2009).
Reductive Amination and Pharmaceutical Applications
The reductive amination of diarylpiperidin-4-ones to produce 4-aminopiperidines, which are of interest as analgesics, neuroleptics, and antihistamines, demonstrates the utility of aminopiperidines in drug discovery (Senguttuvan, Murugavelu, & Nagarajan, 2013).
Antiarrhythmic Activities
The synthesis of tricyclic and tetracyclic thienopyridine derivatives and their evaluation for antiarrhythmic activities highlight the potential for compounds incorporating the 4-aminopiperidine scaffold in therapeutic applications (Abdel-Hafez et al., 2009).
Histamine H4 Receptor Ligands
A series of 2-aminopyrimidine-containing ligands for the histamine H4 receptor (H4R) was synthesized, with modifications to the core pyrimidine moiety and the methylpiperazine at position 4. These studies provide insights into the structure-activity relationships important for designing anti-inflammatory and antinociceptive agents (Altenbach et al., 2008).
Enantioselective Synthesis of Piperidine-Containing Natural Products
The use of chiral oxazolopiperidone lactams as intermediates for the enantioselective synthesis of piperidine-containing natural products and bioactive compounds showcases the versatility of these building blocks in accessing a wide range of structurally diverse compounds (Escolano, Amat, & Bosch, 2006).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s worth noting that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are often used in the design of drugs .
Mode of Action
It has been noted that compounds with a piperidine moiety can develop stable hydrophobic interactions with their target’s catalytic pocket . This interaction could potentially alter the function of the target, leading to therapeutic effects.
Biochemical Pathways
Piperidine derivatives have been associated with a variety of biological and pharmacological activities
Result of Action
It’s worth noting that piperidine derivatives have been associated with a variety of biological and pharmacological activities .
Properties
IUPAC Name |
2-(4-aminopiperidin-1-yl)-N-cycloheptylacetamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O.2ClH/c15-12-7-9-17(10-8-12)11-14(18)16-13-5-3-1-2-4-6-13;;/h12-13H,1-11,15H2,(H,16,18);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRNYRSMHZFJQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CN2CCC(CC2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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